

"Methyl 5-bromo-6-chloropicolinate" CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 5-bromo-6-chloropicolinate**

Cat. No.: **B567738**

[Get Quote](#)

In-Depth Technical Guide: Methyl 5-bromo-6-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 5-bromo-6-chloropicolinate**, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related isomers and precursors to provide a broader context for its potential properties and applications.

Core Compound Identification

Identifier	Value
Compound Name	Methyl 5-bromo-6-chloropicolinate
CAS Number	1214353-79-3 [1]
Molecular Formula	C7H5BrCINO2 [2]
IUPAC Name	methyl 5-bromo-6-chloropyridine-2-carboxylate [2]

Molecular Structure

The molecular structure of **Methyl 5-bromo-6-chloropicolinate** is presented below.

2D Structure:

[Click to download full resolution via product page](#)

Figure 1: 2D structure of **Methyl 5-bromo-6-chloropicolinate**.

SMILES:COC(=O)C1=NC(=C(C=C1)Br)Cl[2]

InChI:InChI=1S/C7H5BrClNO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3[2]

Physicochemical Properties

Specific experimental data for **Methyl 5-bromo-6-chloropicolinate** is not readily available in the searched literature. However, predicted data and experimental data for a closely related isomer, Methyl 5-bromo-6-chloronicotinate (CAS: 78686-77-8), are summarized below to provide an estimate of its properties. It is crucial to note that these values are for a different constitutional isomer and should be used with caution as a proxy.

Property	Value (Predicted for Methyl 5-bromo-6-chloropicolinate)	Value (Experimental for Methyl 5-bromo-6-chloronicotinate)
Molecular Weight	250.48 g/mol	250.48 g/mol [3]
Monoisotopic Mass	248.91922 Da[2]	248.91922 Da[4]
Melting Point	Not available	75-77 °C[3]
Boiling Point	Not available	279.2±35.0 °C (Predicted)[3]
XlogP (predicted)	2.7[2]	2.4[4]

Synthesis and Reactivity

While a specific experimental protocol for the synthesis of **Methyl 5-bromo-6-chloropicolinate** was not found in the reviewed literature, a general synthetic approach can be inferred from the synthesis of related compounds. A common route involves the synthesis of the corresponding carboxylic acid precursor, followed by esterification.

Illustrative Synthesis of a Precursor: 5-Bromo-6-chloronicotinic Acid

An experimental protocol for the synthesis of the isomeric precursor, 5-bromo-6-chloronicotinic acid, has been reported. This procedure illustrates a typical method for the preparation of halogenated pyridine carboxylic acids.

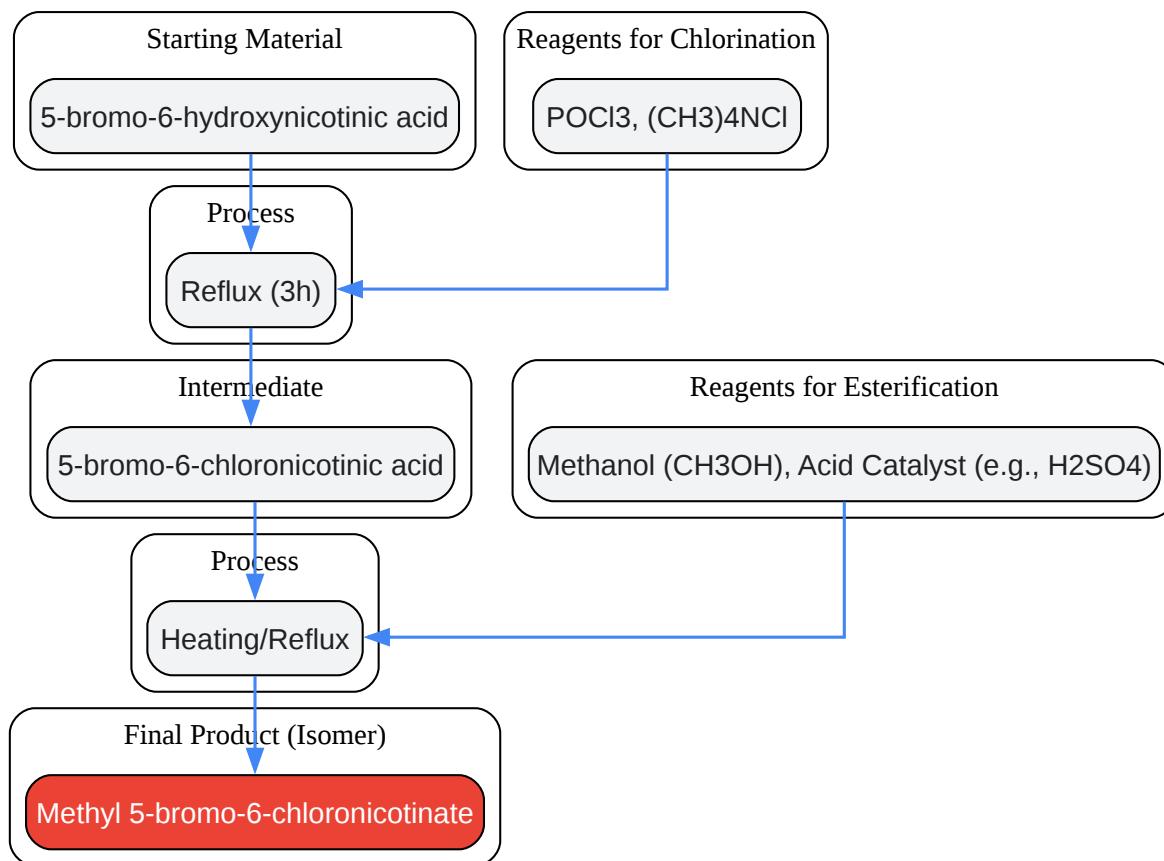
Experimental Protocol:

- To a reaction flask, add 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL).
- Heat the mixture to reflux and maintain for 3 hours.
- After the reaction is complete, slowly pour the reaction mixture into ice water.
- Stir the resulting mixture continuously for 2 hours to allow for the precipitation of the solid product.
- Collect the precipitated solid by filtration.
- Dissolve the solid in ethyl acetate (300 mL) and dry the solution with anhydrous sodium sulfate.
- Remove the desiccant by filtration.
- Concentrate the filtrate under reduced pressure to yield the final product, 5-bromo-6-chloronicotinic acid.

This process would then typically be followed by an esterification step (e.g., using methanol in the presence of an acid catalyst like sulfuric acid) to yield the methyl ester.

General Reactivity

Halogenated picolimates and nicotinates are versatile building blocks in organic synthesis. The bromine and chlorine atoms on the pyridine ring are susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. The methyl ester group can be hydrolyzed to the carboxylic acid or converted to amides, providing further opportunities for molecular elaboration.


Applications in Research and Development

While specific applications of **Methyl 5-bromo-6-chloropicolinate** are not extensively documented, compounds with similar structures are widely used as key intermediates in the synthesis of pharmaceuticals and functional materials.

- **Drug Discovery:** The substituted pyridine motif is a common scaffold in many biologically active molecules. Halogenated pyridines serve as versatile starting materials for the synthesis of complex molecules in drug discovery programs, targeting a wide range of diseases.^{[5][6][7]} The presence of multiple reaction sites on **Methyl 5-bromo-6-chloropicolinate** allows for the systematic exploration of chemical space to optimize biological activity.
- **Materials Science:** Pyridine derivatives are utilized in the development of functional materials such as organic light-emitting diodes (OLEDs) and coordination polymers. The specific electronic and coordination properties of the substituted pyridine ring can be tailored through synthetic modifications.

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of a halogenated methyl nicotinate, based on the available experimental information for the precursor. This serves as a general representation of a plausible synthetic route for related compounds like **Methyl 5-bromo-6-chloropicolinate**.

[Click to download full resolution via product page](#)

Figure 2: Plausible synthetic workflow for a related isomer.

Conclusion

Methyl 5-bromo-6-chloropicolinate is a chemical building block with significant potential in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is sparse, its structural features suggest it is a valuable intermediate for the synthesis of more complex molecules. Further research to characterize its physical properties and explore its reactivity is warranted to fully unlock its synthetic utility. The

information provided on related isomers and precursors in this guide serves as a valuable resource for researchers interested in working with this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. parchem.com [parchem.com]
- 2. PubChemLite - Methyl 5-bromo-6-chloropicolinate (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]
- 3. chembk.com [chembk.com]
- 4. PubChemLite - Methyl 5-bromo-6-chloronicotinate (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]
- 5. news.umich.edu [news.umich.edu]
- 6. mdpi.com [mdpi.com]
- 7. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
- To cite this document: BenchChem. ["Methyl 5-bromo-6-chloropicolinate" CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b567738#methyl-5-bromo-6-chloropicolinate-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com